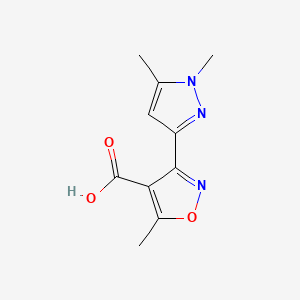
3-(1,5-Dimethyl-3-pyrazolyl)-5-methylisoxazole-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that features both pyrazole and oxazole rings. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid typically involves the formation of the pyrazole and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized from hydrazine derivatives and 1,3-diketones, while the oxazole ring can be formed from α-haloketones and amides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis. The specific details of industrial methods can vary depending on the scale and desired application of the compound.
化学反応の分析
Types of Reactions
3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acid derivatives, while substitution reactions could introduce new functional groups into the molecule.
科学的研究の応用
3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, influencing biological pathways. For instance, its antimicrobial activity may result from the inhibition of key enzymes in microbial metabolism .
類似化合物との比較
Similar Compounds
3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: This compound also features a pyrazole ring and has been studied for its biological activities.
Hydrazine-coupled pyrazole derivatives: These compounds share the pyrazole core and have shown significant antileishmanial and antimalarial activities.
Uniqueness
What sets 3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid apart is its combination of pyrazole and oxazole rings, which can confer unique reactivity and biological properties. This dual-ring structure is less common and can lead to novel applications in various fields.
特性
分子式 |
C10H11N3O3 |
|---|---|
分子量 |
221.21 g/mol |
IUPAC名 |
3-(1,5-dimethylpyrazol-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H11N3O3/c1-5-4-7(11-13(5)3)9-8(10(14)15)6(2)16-12-9/h4H,1-3H3,(H,14,15) |
InChIキー |
NOEJHTBHIRTCSY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C)C2=NOC(=C2C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



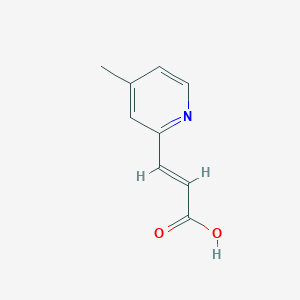

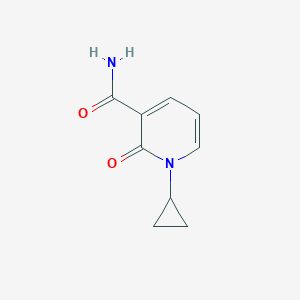
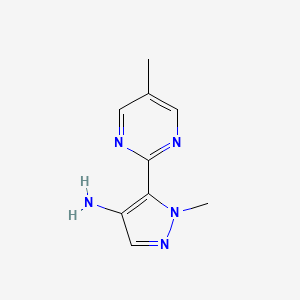
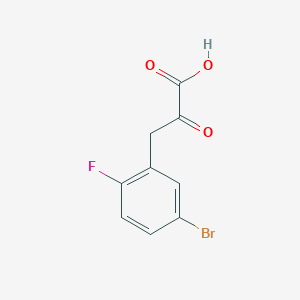

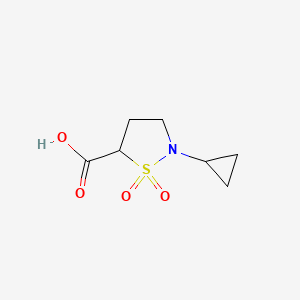
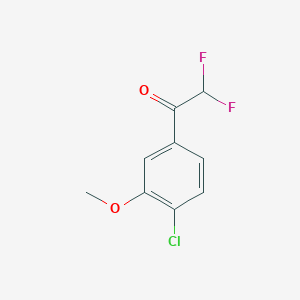
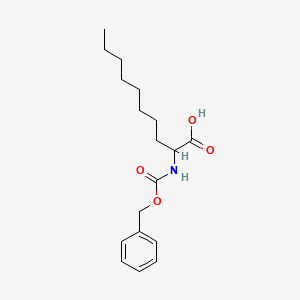

![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,3-triazol-4-amine](/img/structure/B13544593.png)

![1,1'-dimethyl-1H,1'H-[3,4'-bipyrazol]-5-aminehydrochloride](/img/structure/B13544605.png)
